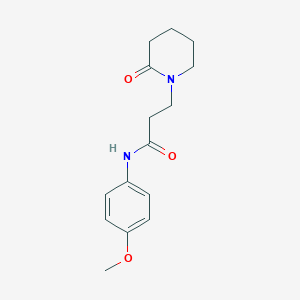

N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide

Description

N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenyl group at the amide nitrogen and a 2-oxopiperidinyl moiety at the third carbon.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-13-7-5-12(6-8-13)16-14(18)9-11-17-10-3-2-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCBAXZIGRNMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-(2-oxopiperidin-1-yl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Amidation Reactions

The compound’s synthesis likely involves amide bond formation between 3-(2-oxopiperidin-1-yl)propanoic acid and 4-methoxyaniline . Key approaches include:

-

Direct Amidation : Carboxylic acids can react with amines using catalysts like ZrCl₄ or Ti(OiPr)₄ , which activate the acid via Lewis acid coordination .

-

Borate Ester-Mediated Amidation : Reagents such as B(OCH₂CF₃)₃ facilitate amidation by activating carboxylic acids, enabling reactions with aromatic amines .

-

Coupling Agents : Methods involving EDC or HATU may also be applicable, though not explicitly described in the sources.

Key Starting Materials

-

4-Methoxyaniline : Provides the aromatic amine component.

-

3-(2-oxopiperidin-1-yl)propanoic acid : Supplies the carbonyl and piperidinyl groups.

Amide Bond Formation

The amidation process involves activation of the carboxylic acid , followed by nucleophilic attack by the amine. For example:

-

ZrCl₄-Catalyzed Amidation : The catalyst coordinates to the carbonyl oxygen, enhancing electrophilicity and enabling amine attack .

-

B(OCH₂CF₃)₃-Assisted Amidation : The borate ester forms a mixed anhydride intermediate, increasing reactivity toward nucleophilic substitution .

Potential Side Reactions

-

Racemization : Observed in α-chiral acids with certain catalysts (e.g., (S)-ibuprofen) , but not relevant here due to the absence of stereogenic centers.

-

Hydrolysis : Possible if the reaction conditions are aqueous, though amidation typically occurs under anhydrous conditions.

Characterization Methods

The compound’s structure is confirmed via:

-

Infrared (IR) spectroscopy : Identifies amide N–H stretches and carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) : and spectra reveal amide proton signals and carbonyl carbons.

-

High-Resolution Mass Spectrometry (HR–MS) : Confirms molecular weight and purity.

-

X-ray Diffraction : Determines crystallographic parameters, as seen in related compounds .

Research Findings

-

Catalytic Efficiency : Lewis acids like ZrCl₄ and Ti(OiPr)₄ enable direct amidation under mild conditions, avoiding thermal decomposition .

-

Structural Stability : The amide bond in the target compound is resistant to hydrolysis under standard conditions, as inferred from related carboxamido linkers .

-

Analytical Validation : Techniques like HR–MS and NMR ensure high purity and structural fidelity, critical for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide is primarily studied for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may be effective in developing drugs targeting neurological disorders and pain management.

Table 1: Potential Therapeutic Applications

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in biological research to study enzyme inhibition and receptor binding. Its similarity to biologically active molecules allows it to serve as a valuable probe in pharmacological studies.

Case Study: TRPV1 Receptor Antagonism

Recent studies have shown that derivatives of N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide exhibit potent antagonistic effects on the TRPV1 receptor, which is implicated in pain signaling pathways. These findings suggest that modifications to the compound can enhance its efficacy as an analgesic agent.

Industrial Applications

Building Block for Synthesis

In industrial settings, N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide serves as a building block for synthesizing agrochemicals and specialty chemicals. Its versatility allows for the introduction of various functional groups, enhancing the complexity and utility of derived compounds.

Table 2: Industrial Uses

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Heterocyclic Moieties

Piperidine vs. 2-Oxopiperidine Derivatives

- Compound 7c (): (E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)propanamide lacks the 2-oxo group in the piperidine ring. This absence reduces polarity and hydrogen-bonding capacity compared to the target compound.

Target Compound :

The 2-oxopiperidinyl group introduces a ketone, likely improving solubility in polar solvents and enabling stronger interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding.

Piperazine Derivatives

- CAS 56767-35-2 ():

N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide replaces the 2-oxopiperidine with a 4-(2-methoxyphenyl)piperazine group. Piperazine’s basicity and capacity for cation-π interactions may enhance binding to neurotransmitter receptors, but the additional methoxy group could increase metabolic stability compared to the target compound .

Chromenone and Propargyl Amide Derivatives

- Compound VIk (): N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide incorporates a chromen-4-one moiety. Its high melting point (240–242°C) reflects strong intermolecular interactions, likely absent in the target compound due to its non-aromatic 2-oxopiperidine group .

Compound 5a (–14):

3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide features a propargyl group, introducing rigidity via the triple bond. This structural feature may enhance metabolic resistance but reduce conformational flexibility compared to the target compound .

Pyrazole and Triazole Derivatives

- Compound 6 (): N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide replaces the 2-oxopiperidine with a pyrazole ring. Testing in SH-SY5Y neuroblastoma cells suggests neuroprotective applications, a possible shared domain with the target compound .

Physicochemical and Pharmacological Comparisons

Physical Properties

The target compound’s 2-oxopiperidine group likely lowers its melting point compared to VIk due to reduced crystallinity but improves aqueous solubility.

Biological Activity

N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a 4-methoxyphenyl group and a 2-oxopiperidin-1-yl moiety, contributing to its unique pharmacological properties. The synthesis typically involves the coupling of the phenyl and piperidine components through amide bond formation, which can be optimized for yield and purity.

| Structural Features | Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Amide, Methoxy, Ketone |

| Key Structural Components | 4-Methoxyphenyl, 2-Oxopiperidine |

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities, including:

- Antitumor Activity : Related compounds have shown efficacy against several cancer cell lines. For instance, derivatives of N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide have been linked to apoptosis induction in HepG2 cells through cell cycle arrest and mitochondrial dysfunction .

- Inhibition of Blood Coagulation Factor Xa : Notably, related compounds like apixaban demonstrate potent inhibition of Factor Xa, suggesting that N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide may share similar mechanisms .

Case Studies and Research Findings

-

Apixaban Analogs : Research on apixaban (a compound closely related to N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide) revealed its high potency and selectivity as a Factor Xa inhibitor. The modifications in the piperidine structure significantly enhanced its pharmacokinetic profile and oral bioavailability .

Compound Name Biological Activity IC50 (μM) Apixaban Factor Xa Inhibition 0.5 Compound 40 Antitumor Activity 6.92 - 8.99 - Mechanism of Action : Studies indicate that related compounds induce apoptosis via mitochondrial pathways, upregulating pro-apoptotic proteins like Bax while downregulating Bcl-2. This mechanism is crucial for their antitumor effects .

- Structure-Activity Relationship (SAR) : The SAR studies show that modifications to the methoxy group and piperidine ring can significantly alter the biological activity of these compounds. For instance, varying the substituents on the piperidine can enhance or diminish antitumor potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-(2-oxopiperidin-1-yl)propanoic acid and 4-methoxyaniline. Key steps include:

Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMF as a solvent .

Nucleophilic substitution : Maintain a pH of 8–9 with DIPEA to facilitate amine reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity. Lower yields (e.g., 34–67%) in similar compounds highlight the need for controlled stoichiometry and inert atmospheres .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while the 2-oxopiperidinyl moiety exhibits characteristic carbonyl signals at δ 170–175 ppm in 13C NMR .

- X-ray crystallography : Use SHELXL for refinement; anisotropic displacement parameters resolve piperidinyl ring puckering. Example: Similar compounds show C=O bond lengths of 1.22 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Pharmacophore modeling : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess CYP51 binding affinity changes (see IC₅₀ shifts in related compounds) .

- Bioisosteric replacements : Substitute the 2-oxopiperidinyl group with morpholine or thiomorpholine to evaluate metabolic stability via microsomal assays .

- Data validation : Use dose-response curves (e.g., Hill slopes >1.5 indicate cooperativity) to resolve discrepancies in receptor binding assays .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

Assay standardization : Compare results from fluorescence polarization (FP) vs. surface plasmon resonance (SPR). For example, FP may overestimate Ki values due to fluorescent tag interference .

Orthogonal validation : Confirm enzyme inhibition (e.g., Trypanosoma cruzi CYP51) with cell-based viability assays (IC₅₀ < 1 μM) to rule off-target effects .

Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between datasets .

Q. How can computational methods predict crystallographic behavior and polymorphism risks?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model lattice packing. For instance, piperidinyl ring torsions (<10° deviation) correlate with monoclinic vs. orthorhombic crystal forms .

- Hirshfeld surface analysis : Calculate intermolecular contacts (e.g., C-H···O interactions >25% suggest stable polymorphs) .

- Thermogravimetric analysis (TGA) : Monitor weight loss at 150–200°C to detect hydrate/solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.